Cas no 922034-22-8 (2-chloro-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzamide)

2-Chloro-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzamide is a synthetic organic compound featuring a chloro-substituted benzamide core linked to a 1-methyl-2,3-dihydro-1H-indole moiety via a morpholine-containing ethyl spacer. This structure confers potential pharmacological relevance, particularly in receptor modulation or enzyme inhibition studies. The morpholine group enhances solubility and bioavailability, while the chloro-benzamide and indole components may contribute to selective binding interactions. Its well-defined molecular architecture makes it a valuable intermediate for medicinal chemistry research, particularly in the development of targeted small-molecule therapeutics. The compound’s stability and synthetic accessibility further support its utility in exploratory drug discovery programs.
2-chloro-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzamide structure
922034-22-8 structure
Product Name:2-chloro-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzamide
CAS No:922034-22-8
MF:C22H26ClN3O2
MW:399.913744449615
CID:6103827
PubChem ID:44024551
Update Time:2025-06-12

2-chloro-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzamide
    • Benzamide, 2-chloro-N-[2-(2,3-dihydro-1-methyl-1H-indol-5-yl)-2-(4-morpholinyl)ethyl]-
    • 2-chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide
    • AKOS024636262
    • F2291-0280
    • 2-chloro-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzamide
    • SR-01000911808
    • 922034-22-8
    • SR-01000911808-1
    • 2-chloro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide
    • Inchi: 1S/C22H26ClN3O2/c1-25-9-8-17-14-16(6-7-20(17)25)21(26-10-12-28-13-11-26)15-24-22(27)18-4-2-3-5-19(18)23/h2-7,14,21H,8-13,15H2,1H3,(H,24,27)
    • InChI Key: BOWYKECULZKCMQ-UHFFFAOYSA-N
    • SMILES: C(NCC(C1C=CC2=C(C=1)CCN2C)N1CCOCC1)(=O)C1=CC=CC=C1Cl

Computed Properties

  • Exact Mass: 399.1713548g/mol
  • Monoisotopic Mass: 399.1713548g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 528
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 44.8Ų

Experimental Properties

  • Density: 1.246±0.06 g/cm3(Predicted)
  • Boiling Point: 604.1±55.0 °C(Predicted)
  • pka: 13.68±0.46(Predicted)

2-chloro-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzamide Pricemore >>

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Additional information on 2-chloro-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzamide

Recent Advances in the Study of 2-chloro-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzamide (CAS: 922034-22-8)

2-chloro-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzamide (CAS: 922034-22-8) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been the subject of several studies aimed at elucidating its pharmacological properties and potential therapeutic applications. The compound's indole and morpholine moieties suggest possible interactions with various biological targets, making it a promising candidate for drug development.

Recent studies have focused on the synthesis and optimization of 2-chloro-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzamide to improve its bioavailability and target specificity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that enhances yield and purity while reducing the formation of by-products. This advancement is critical for scaling up production for preclinical and clinical studies. Additionally, computational modeling has been employed to predict the compound's binding affinity to various enzymes and receptors, providing insights into its mechanism of action.

In vitro and in vivo studies have demonstrated that 2-chloro-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzamide exhibits potent inhibitory effects on specific kinase pathways implicated in cancer and inflammatory diseases. For instance, a study published in Bioorganic & Medicinal Chemistry Letters reported that the compound effectively inhibits the activity of protein kinase C (PKC) isoforms, which are known to play a role in tumor proliferation and immune response modulation. These findings highlight the compound's potential as a multi-target therapeutic agent.

Further research has explored the pharmacokinetic and pharmacodynamic profiles of 2-chloro-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzamide. A recent pharmacokinetic study in rats revealed favorable absorption and distribution characteristics, with moderate plasma protein binding and a half-life conducive to once-daily dosing. However, challenges remain in optimizing the compound's metabolic stability, as cytochrome P450-mediated oxidation was identified as a primary route of clearance. Strategies to mitigate rapid metabolism, such as structural modifications or co-administration with CYP inhibitors, are currently under investigation.

The safety and toxicology profile of 2-chloro-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzamide have also been preliminarily assessed. Acute toxicity studies in rodent models indicated a relatively high therapeutic index, with no significant adverse effects observed at doses below 100 mg/kg. Chronic toxicity evaluations are ongoing, with particular attention to potential off-target effects on the central nervous system, given the compound's ability to cross the blood-brain barrier. These studies are essential for determining the compound's suitability for human trials.

In conclusion, 2-chloro-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzamide (CAS: 922034-22-8) represents a promising scaffold for the development of novel therapeutics targeting kinase-mediated pathways. Recent advancements in synthesis, biological evaluation, and pharmacokinetic optimization have laid a solid foundation for further research. Future studies should focus on elucidating the compound's precise molecular targets, refining its pharmacokinetic properties, and evaluating its efficacy in disease-relevant models. With continued investigation, this compound may soon transition from the bench to the clinic, offering new treatment options for patients with cancer and inflammatory disorders.

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